molecular formula C14H16N4OS B5808442 N-cyclopropyl-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-cyclopropyl-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B5808442
M. Wt: 288.37 g/mol
InChI Key: MMHRJBYDCZPSIG-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is an organic compound that belongs to the class of phenyl-1,2,4-triazoles.

Mechanism of Action

Target of Action

N-cyclopropyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a complex compound that likely interacts with multiple targets. Based on the structure of the compound, it is likely to interact with enzymes such as carbonic anhydrase and cholinesterase . These enzymes play crucial roles in various biological processes, including regulation of pH and nerve impulse transmission, respectively .

Mode of Action

Based on its structural similarity to other triazolothiadiazine derivatives, it is likely that it interacts with its target enzymes through hydrogen bond accepting and donating characteristics . This allows it to form specific interactions with different target receptors .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of carbonic anhydrase can disrupt pH regulation, while inhibition of cholinesterase can affect nerve impulse transmission . The downstream effects of these disruptions can vary widely, depending on the specific biological context.

Pharmacokinetics

Similar compounds have been found to have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to fully understand its pharmacokinetics.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. For instance, if it inhibits carbonic anhydrase, it could lead to changes in cellular pH. If it inhibits cholinesterase, it could affect nerve impulse transmission .

Preparation Methods

The synthesis of N-cyclopropyl-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:

Chemical Reactions Analysis

N-cyclopropyl-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

N-cyclopropyl-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications, including:

Comparison with Similar Compounds

N-cyclopropyl-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide can be compared with other phenyl-1,2,4-triazole derivatives, such as:

This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopropyl-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-10-16-17-14(18(10)12-5-3-2-4-6-12)20-9-13(19)15-11-7-8-11/h2-6,11H,7-9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHRJBYDCZPSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723483
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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